molecular formula C12H14O4 B14329622 3-Butylidene-6,7-dihydroxy-4,5-dihydro-2-benzofuran-1(3H)-one CAS No. 106533-39-5

3-Butylidene-6,7-dihydroxy-4,5-dihydro-2-benzofuran-1(3H)-one

Cat. No.: B14329622
CAS No.: 106533-39-5
M. Wt: 222.24 g/mol
InChI Key: PHOTYFORNUMWJM-UHFFFAOYSA-N
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Description

3-Butylidene-6,7-dihydroxy-4,5-dihydro-2-benzofuran-1(3H)-one is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butylidene-6,7-dihydroxy-4,5-dihydro-2-benzofuran-1(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available precursors such as 2-hydroxybenzaldehyde and butanal.

    Condensation Reaction: The key step involves a condensation reaction between 2-hydroxybenzaldehyde and butanal in the presence of a base such as sodium hydroxide. This forms the butylidene intermediate.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the benzofuran ring.

    Hydroxylation: The final step involves hydroxylation at the 6 and 7 positions using a suitable oxidizing agent like hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

3-Butylidene-6,7-dihydroxy-4,5-dihydro-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The butylidene group can be reduced to a butyl group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of 3-butyl-6,7-dihydroxy-4,5-dihydro-2-benzofuran-1(3H)-one.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Butylidene-6,7-dihydroxy-4,5-dihydro-2-benzofuran-1(3H)-one has been studied for various applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Butylidene-6,7-dihydroxy-4,5-dihydro-2-benzofuran-1(3H)-one involves:

    Molecular Targets: Interaction with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: Modulation of signaling pathways like the NF-κB pathway, which plays a role in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 3-Butyl-6,7-dihydroxy-4,5-dihydro-2-benzofuran-1(3H)-one
  • 3-Butylidene-6,7-dimethoxy-4,5-dihydro-2-benzofuran-1(3H)-one

Uniqueness

3-Butylidene-6,7-dihydroxy-4,5-dihydro-2-benzofuran-1(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

106533-39-5

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

3-butylidene-6,7-dihydroxy-4,5-dihydro-2-benzofuran-1-one

InChI

InChI=1S/C12H14O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,13-14H,2-3,5-6H2,1H3

InChI Key

PHOTYFORNUMWJM-UHFFFAOYSA-N

Canonical SMILES

CCCC=C1C2=C(C(=C(CC2)O)O)C(=O)O1

Origin of Product

United States

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